molecular formula C28H38O5 B5084898 2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-(4-pentoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione

2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-(4-pentoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B5084898
M. Wt: 454.6 g/mol
InChI Key: XGEQVHNQDIDJAT-UHFFFAOYSA-N
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Description

2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-(4-pentoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-(4-pentoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione typically involves multiple steps. One common approach is the condensation of 2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl with 4-pentoxybenzaldehyde in the presence of a base, followed by cyclization and reduction steps . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-(4-pentoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-(4-pentoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-(4-pentoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-(4-pentoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione lies in its specific functional groups and structural arrangement, which confer distinct chemical and biological properties. Its pentoxyphenyl group, for instance, may enhance its lipophilicity and membrane permeability, making it more effective in certain applications compared to similar compounds .

Properties

IUPAC Name

2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-(4-pentoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O5/c1-6-7-8-13-33-19-11-9-18(10-12-19)24(25-20(29)14-27(2,3)15-21(25)30)26-22(31)16-28(4,5)17-23(26)32/h9-12,24-25,31H,6-8,13-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEQVHNQDIDJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(C2C(=O)CC(CC2=O)(C)C)C3=C(CC(CC3=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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